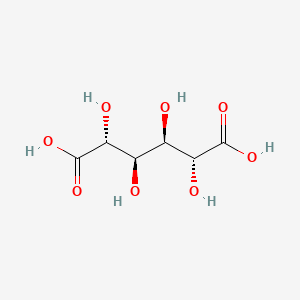
L-mannaric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-mannaric acid is the L-enantiomer of mannaric acid. It is a conjugate acid of a L-mannarate(1-). It is an enantiomer of a D-mannaric acid.
Applications De Recherche Scientifique
Medicinal Chemistry
HIV Protease Inhibitors
One of the most significant applications of L-mannaric acid is in the development of potent inhibitors for the human immunodeficiency virus (HIV) protease. Research has shown that derivatives of this compound can be synthesized into bis-O-benzylated compounds that exhibit high inhibitory activity against HIV protease. For instance, a study demonstrated that specific derivatives achieved an inhibition constant (Ki) as low as 0.2 nM, indicating their potential as effective therapeutic agents against HIV .
The binding mode of these inhibitors has been elucidated through X-ray crystallography, revealing critical interactions with the HIV protease backbone that enhance their potency. This advancement highlights this compound's role as a valuable scaffold in drug design, particularly for antiviral therapies.
Polymer Science
Synthesis of Polyamides
This compound has been utilized as a monomer for synthesizing polyamides, which are important materials in various applications including drug delivery systems and biodegradable plastics. Research indicates that polyamides derived from this compound exhibit favorable biocompatibility and mechanical properties, making them suitable candidates for biomedical applications .
A notable study focused on the preparation of polyhydroxypolyamides using this compound in combination with diamines. The resulting polymers displayed chiral and stereoregular configurations due to the inherent chirality of this compound, which can influence their physical properties and interactions with biological systems .
Drug Delivery Systems
This compound-based polymers have been explored for their potential as drug delivery carriers. These polymers can form viral-like complexes with plasmid DNA, facilitating efficient gene transport into cells without significant cytotoxicity . The presence of hydroxy groups in this compound enhances the binding affinity to nucleic acids, thereby improving transport efficiency compared to traditional carriers like polyethylene imines.
Environmental Applications
Metal Chelation and Remediation
The chelating properties of this compound have been investigated for environmental applications, particularly in metal ion removal from contaminated water sources. Studies have shown that this compound can effectively bind to various metal ions, facilitating their extraction from polluted environments . This property is crucial for developing sustainable methods for environmental cleanup and remediation.
Additionally, coordination polymers derived from this compound have been synthesized for use in metal-organic frameworks (MOFs), which can selectively capture and remove pollutants from water . The versatility of this compound in forming stable complexes with metals underscores its potential utility in environmental science.
Summary Table: Applications of this compound
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Development of HIV protease inhibitors | Potent inhibitors with Ki values as low as 0.2 nM; structural insights from X-ray crystallography |
| Polymer Science | Synthesis of polyamides for drug delivery and biodegradable materials | Biocompatible polymers; chiral configurations enhance interactions with biological systems |
| Environmental Applications | Metal chelation and remediation techniques | Effective binding to metal ions; potential use in sustainable environmental cleanup strategies |
Propriétés
Formule moléculaire |
C6H10O8 |
|---|---|
Poids moléculaire |
210.14 g/mol |
Nom IUPAC |
(2R,3R,4R,5R)-2,3,4,5-tetrahydroxyhexanedioic acid |
InChI |
InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2-,3-,4-/m1/s1 |
Clé InChI |
DSLZVSRJTYRBFB-ZNIBRBMXSA-N |
SMILES |
C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |
SMILES isomérique |
[C@@H]([C@H]([C@H](C(=O)O)O)O)([C@H](C(=O)O)O)O |
SMILES canonique |
C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















